Cas no 4010-33-7 (2-acetylphenyl benzoate)

2-Acetylphenyl benzoate is a synthetic ester compound characterized by its acetyl and benzoate functional groups. This chemical is primarily utilized in organic synthesis and pharmaceutical research due to its reactivity as an intermediate. Its molecular structure allows for versatile applications, including the preparation of more complex derivatives through esterification or transesterification reactions. The compound exhibits stability under standard conditions, facilitating handling and storage. Its defined purity and consistent composition make it suitable for precise experimental requirements. Researchers value 2-acetylphenyl benzoate for its role in developing novel compounds, particularly in medicinal chemistry, where it serves as a building block for potential bioactive molecules.
2-acetylphenyl benzoate structure
2-acetylphenyl benzoate structure
商品名:2-acetylphenyl benzoate
CAS番号:4010-33-7
MF:C15H12O3
メガワット:240.25398
MDL:MFCD00017235
CID:330521
PubChem ID:77627

2-acetylphenyl benzoate 化学的及び物理的性質

名前と識別子

    • Ethanone,1-[2-(benzoyloxy)phenyl]-
    • (2-acetylphenyl) benzoate
    • O-BENZOYLOXYACETOPHENONE ---WHITE POWDER---
    • 2-Acetylphenyl benzoate
    • o-Acetylphenyl benzoate
    • o-benzoyloxyacetophenone
    • o-benzoyoxyacetophenone
    • UEVPPUDQJRWOLT-UHFFFAOYSA-N
    • NSC 31880
    • F97737
    • CS-0262508
    • Ethanone, 1-(2-(benzoyloxy)phenyl)-
    • FT-0635101
    • MFCD00017235
    • EN300-82961
    • Acetophenone, 2'-hydroxy-, benzoate
    • 2-acetylphenylbenzoate
    • NSC-31880
    • 4010-33-7
    • 2-Bemzoylxyacetophenone
    • Benzoic acid, o-acetylphenyl ester-
    • Ethanone, 1-[2-(benzoyloxy)phenyl]-
    • AKOS003496188
    • NSC31880
    • o-(Benzoyloxy)acetophenone
    • DTXSID20884026
    • SCHEMBL26490187
    • 2-acetylphenyl benzoate
    • MDL: MFCD00017235
    • インチ: InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3
    • InChIKey: UEVPPUDQJRWOLT-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 240.07900
  • どういたいしつりょう: 240.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • PSA: 43.37000
  • LogP: 3.10840

2-acetylphenyl benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB357611-50 g
o-Acetylphenyl benzoate; .
4010-33-7
50g
€438.30 2023-04-26
Enamine
EN300-82961-5.0g
2-acetylphenyl benzoate
4010-33-7 95%
5.0g
$65.0 2023-02-11
Enamine
EN300-82961-10.0g
2-acetylphenyl benzoate
4010-33-7 95%
10.0g
$108.0 2023-02-11
Enamine
EN300-82961-0.1g
2-acetylphenyl benzoate
4010-33-7 95%
0.1g
$19.0 2023-09-02
Enamine
EN300-82961-0.5g
2-acetylphenyl benzoate
4010-33-7 95%
0.5g
$19.0 2023-09-02
Enamine
EN300-82961-2.5g
2-acetylphenyl benzoate
4010-33-7 95%
2.5g
$39.0 2023-09-02
Enamine
EN300-82961-10g
2-acetylphenyl benzoate
4010-33-7 95%
10g
$108.0 2023-09-02
A2B Chem LLC
AF58392-50g
2-Acetylphenyl benzoate
4010-33-7
50g
$307.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333178-500mg
2-Acetylphenyl benzoate
4010-33-7 97%
500mg
¥405.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1333178-5g
2-Acetylphenyl benzoate
4010-33-7 97%
5g
¥1749.00 2024-05-15

2-acetylphenyl benzoate 関連文献

2-acetylphenyl benzoateに関する追加情報

2-Acetylphenyl Benzoate: A Comprehensive Overview

2-Acetylphenyl benzoate (CAS No. 4010-33-7) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines an aromatic ring with an acetyl group and a benzoate ester functional group. Recent advancements in synthetic methodologies and its biological activities have further highlighted its potential for industrial and therapeutic uses.

The molecular structure of 2-acetylphenyl benzoate consists of a benzene ring substituted with an acetyl group at the para position and a benzoate ester group at the ortho position. This arrangement imparts the compound with distinct electronic properties, making it a valuable substrate for further chemical modifications. Researchers have explored its reactivity under various reaction conditions, revealing its suitability for nucleophilic aromatic substitution and other transformation reactions.

One of the most notable applications of 2-acetylphenyl benzoate is in the synthesis of biologically active molecules. Recent studies have demonstrated its role as an intermediate in the development of novel pharmaceutical agents targeting specific enzyme systems. For instance, its ability to inhibit certain kinases has been explored in preclinical models, showing promising results in anti-cancer drug discovery.

In the agrochemical sector, 2-acetylphenyl benzoate has been investigated for its potential as a herbicide or fungicide. Its lipophilic nature allows it to penetrate plant tissues effectively, making it a candidate for targeted agricultural applications. However, further toxicity studies are required to ensure its environmental safety and compliance with regulatory standards.

From a synthetic perspective, 2-acetylphenyl benzoate can be prepared via several routes, including Friedel-Crafts acylation and esterification reactions. Recent advancements in catalytic systems have enabled more efficient and sustainable syntheses, reducing production costs and environmental impact. These methods are particularly relevant for large-scale manufacturing in the pharmaceutical and chemical industries.

The physical properties of 2-acetylphenyl benzoate, such as melting point and solubility, are critical factors influencing its application. Its high melting point makes it suitable for thermally stable materials, while its solubility characteristics determine its bioavailability in pharmaceutical formulations. Researchers have also explored its optical properties, which could be harnessed in optoelectronic devices.

In conclusion, 2-acetylphenyl benzoate (CAS No. 4010-33-7) is a multifaceted compound with immense potential across diverse industries. Its unique structure, coupled with recent research breakthroughs, positions it as a key player in modern chemical innovation. As ongoing studies continue to uncover new applications and optimize synthesis pathways, this compound is poised to make significant contributions to scientific progress.

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Amadis Chemical Company Limited
(CAS:4010-33-7)2-acetylphenyl benzoate
A824918
清らかである:99%
はかる:50g
価格 ($):260.0